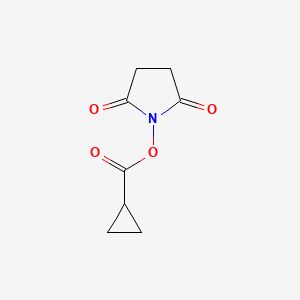

2,5-Dioxopyrrolidin-1-yl cyclopropanecarboxylate

Vue d'ensemble

Description

2,5-Dioxopyrrolidin-1-yl cyclopropanecarboxylate is a versatile chemical compound with significant potential in various fields, including medical, environmental, and industrial research. This compound is known for its unique properties that make it suitable for drug synthesis, organic chemistry studies, and catalysis investigations.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-yl cyclopropanecarboxylate typically involves the reaction of cyclopropanecarboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pH, and solvent purity, to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 2,5-Dioxopyrrolidin-1-yl cyclopropanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to alcohols.

Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides or other ester derivatives.

Applications De Recherche Scientifique

Chemical Applications

Building Block in Organic Synthesis

- 2,5-Dioxopyrrolidin-1-yl cyclopropanecarboxylate serves as a versatile building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions enable the formation of more complex molecules essential for pharmaceutical development and materials science.

Reagent in Chemical Reactions

- The compound acts as a reagent in numerous chemical reactions, facilitating the introduction of functional groups into other molecules. This property is particularly useful in developing new synthetic pathways for organic compounds.

Biological Applications

Biochemical Probes

- In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it valuable for elucidating biological processes and mechanisms. For instance, studies have shown that derivatives of this compound exhibit significant activity against various biological targets, including sodium/calcium channels and transient receptor potential vanilloid receptors .

Anticonvulsant Properties

- A notable application of derivatives of this compound is in the field of neurology. Research has demonstrated that certain derivatives possess potent anticonvulsant and antinociceptive properties. For example, one derivative showed broad-spectrum protective activity in mouse models for seizures and pain relief . The mechanism involves inhibition of central sodium/calcium currents, suggesting its potential in treating epilepsy and neuropathic pain.

Medical Applications

Drug Development

- The compound is being investigated for its potential use in drug development. Its derivatives have shown promise as lead compounds for creating new medications targeting epilepsy and other neurological disorders. The favorable pharmacokinetic properties observed in initial studies indicate that these compounds may have suitable absorption, distribution, metabolism, excretion, and toxicity profiles for further development .

Therapeutic Monoclonal Antibodies

- Research indicates that this compound can enhance monoclonal antibody production in cell cultures. It was found to increase glucose uptake and adenosine triphosphate levels while suppressing cell growth—factors critical for optimizing monoclonal antibody yields . This application highlights its relevance in biopharmaceutical production.

Industrial Applications

Production of Specialty Chemicals

- In industrial settings, this compound is utilized in producing specialty chemicals. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials. The compound's stability and reactivity profile allow it to be integrated into various formulations effectively.

Case Studies

Mécanisme D'action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl cyclopropanecarboxylate involves its ability to form stable covalent bonds with nucleophiles. This property makes it useful in bioorthogonal reactions, where it reacts with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene to yield stable covalent linkages . These reactions are crucial in biological imaging and bioconjugation applications .

Comparaison Avec Des Composés Similaires

- Benzylamino tetrazine N-hydroxysuccinimidyl ester

- 5-Oxo-5-[[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]amino]pentanoic acid 2,5-dioxo-1-pyrrolidinyl ester

Comparison: 2,5-Dioxopyrrolidin-1-yl cyclopropanecarboxylate is unique due to its cyclopropane ring, which imparts additional strain and reactivity compared to similar compounds. This increased reactivity makes it particularly useful in click chemistry and other bioorthogonal reactions .

Activité Biologique

2,5-Dioxopyrrolidin-1-yl cyclopropanecarboxylate is a compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry. This compound is notable for its unique structural features that allow it to participate in various biological processes and chemical reactions, making it a valuable candidate in drug development and other applications.

- Chemical Formula : C₇H₉NO₃

- CAS Number : 70074-39-4

The compound features a pyrrolidine ring with two carbonyl groups and a cyclopropane moiety, which contributes to its reactivity and biological interactions.

The mechanism of action of this compound involves its ability to form stable covalent bonds with nucleophiles. This property is particularly useful in bioorthogonal chemistry, where it reacts with strained alkenes to yield stable covalent linkages. This reactivity is advantageous for applications in drug delivery systems and the modification of biomolecules for imaging studies.

Anticonvulsant and Antinociceptive Properties

Research has indicated that derivatives of this compound exhibit significant anticonvulsant and antinociceptive activities. A study developed a series of hybrid pyrrolidine-2,5-dione derivatives that demonstrated potent anticonvulsant effects in various mouse models. For example, one compound showed an effective dose (ED50) of 23.7 mg/kg in the maximal electroshock (MES) test and 22.4 mg/kg in the 6 Hz seizure test .

Table 1: Anticonvulsant Activity of Selected Compounds

| Compound ID | ED50 (mg/kg) MES | ED50 (mg/kg) scPTZ | ED50 (mg/kg) 6 Hz |

|---|---|---|---|

| Compound 22 | 23.7 | 59.4 | 22.4 |

| Compound 4 | 67.65 | 42.83 | N/A |

| Compound 8 | 54.90 | 50.29 | N/A |

These findings suggest that the biological activity of these compounds may be mediated by the inhibition of sodium/calcium currents and antagonism of the TRPV1 receptor, which are critical pathways in pain and seizure modulation .

Drug Development Potential

The compound has been investigated for its potential use as a precursor for active pharmaceutical ingredients (APIs). Its favorable absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties make it a promising candidate for further development in treating epilepsy and neuropathic pain .

GPR119 Modulation

Another area of interest is the compound's interaction with G-protein coupled receptors (GPCRs), specifically GPR119. This receptor plays a significant role in regulating glucose metabolism and appetite. Compounds derived from this compound have shown potential as GPR119 agonists, indicating their utility in treating metabolic disorders such as obesity and diabetes .

Study on Hybrid Compounds

A study synthesized a library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides aimed at developing new anticonvulsant agents. The initial screening revealed that several compounds provided significant protection against seizures compared to traditional antiepileptic drugs like valproic acid .

Pharmacological Screening

In preclinical trials, compounds derived from this class exhibited broad-spectrum activity across various seizure models. The results demonstrated that many compounds offered better safety profiles than established medications, highlighting their potential as new therapeutic options .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) cyclopropanecarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c10-6-3-4-7(11)9(6)13-8(12)5-1-2-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHAFCZYGULLTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.